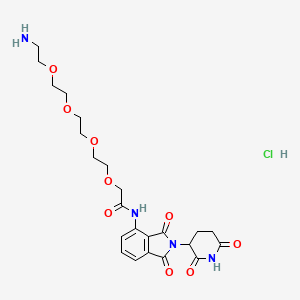

Pomalidomide-amino-PEG4-NH2 hydrochloride

Description

Pomalidomide-amino-PEG4-NH2 hydrochloride (CAS: 2331259-45-9) is a critical PROTAC (Proteolysis-Targeting Chimera) linker conjugate composed of three key elements:

- Pomalidomide: A cereblon (CRBN)-binding immunomodulatory drug (IMiD) that recruits the CRBN E3 ubiquitin ligase complex for targeted protein degradation .

- PEG4 spacer: A tetraethylene glycol chain providing flexibility, solubility, and optimal spacing between the E3 ligase ligand and the target protein-binding moiety .

- Primary amine (-NH2): Enables covalent conjugation to target-binding molecules (e.g., kinase inhibitors) via carbamate or amide bond formation .

This compound is widely used in PROTAC design to degrade disease-relevant proteins (e.g., BRD4, BTK) by inducing ubiquitination and subsequent proteasomal degradation . Its PEG4 spacer enhances aqueous solubility (critical for in vivo applications) while maintaining cellular permeability .

Properties

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9.ClH/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30;/h1-3,17H,4-14,24H2,(H,25,29)(H,26,28,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCHLXYVKQEGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route involves a high-temperature nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and a PEG4-amine derivative. As detailed in the CN116640119A patent, this reaction occurs in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at 140–180°C, facilitated by tertiary amine bases such as diisopropylethylamine (DIPEA).

Reaction Scheme:

Key advantages of this method include:

Carbodiimide-Mediated Amide Coupling

Alternative routes employ carbodiimide reagents (e.g., HATU, EDCI) to conjugate pre-formed pomalidomide carboxylic acid derivatives with PEG4 diamines. For example, Biopharma PEG’s protocol uses HATU/DIPEA in DMF to activate the pomalidomide carboxylate, followed by coupling with H2N-PEG4-NH2. While this method avoids high temperatures, it requires stringent anhydrous conditions and yields are marginally lower (70–85%).

Reaction Optimization and Process Parameters

Solvent Selection

| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| DMSO | 189 | 5 | 93 |

| NMP | 202 | 8 | 89 |

| DMA | 165 | 10 | 85 |

Data from the CN116640119A patent demonstrates that DMSO optimizes both reaction rate and yield due to its high polarity and thermal stability.

Base and Stoichiometry

The use of DIPEA (2.5–3.0 equiv) is critical to scavenge HF generated during SNAr. Substituting DIPEA with weaker bases (e.g., triethylamine) reduces yields to <50%.

Purification and Isolation

Crude products are typically purified via silica gel chromatography using ethyl acetate/petroleum ether gradients (1:1 to 2:1 v/v). Post-purification, the Boc-protected intermediate is treated with 4M HCl in dioxane to yield the hydrochloride salt, as confirmed byH NMR:

-

δ 11.11 ppm (s, 1H) : Isoindole-1,3-dione NH.

-

δ 3.28–3.62 ppm (m, 16H) : PEG4 linker protons.

-

δ 1.36 ppm (s, 9H) : tert-Butyl group (prior to deprotection).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 | Acetonitrile/H2O (70:30) | 8.2 | ≥95 |

Mass Spectrometry

Challenges and Mitigation Strategies

-

Byproduct Formation : Residual fluorothalidomide (≤5%) is removed via recrystallization from ethanol/water.

-

Hygroscopicity : The hydrochloride salt requires storage at 2–8°C under anhydrous conditions to prevent hydrolysis.

Applications in PROTAC Development

This compound enables rapid synthesis of PROTAC libraries by reacting its terminal amine with warhead carboxylic acids (e.g., kinase inhibitors) via carbodiimide chemistry. Its PEG4 linker optimally balances solubility and ternary complex formation, as demonstrated in BRD4-degrading PROTACs (DC50 = 1–10 nM) .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-amino-PEG4-NH2 hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Condensation Reactions: The PEG linker can react with carboxyl groups to form amide bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Condensation Reactions: Typically involve carboxylic acids or their derivatives under dehydrating conditions

Major Products: The major products formed from these reactions are typically amide-linked conjugates, which are used in the synthesis of PROTACs .

Scientific Research Applications

Chemistry

Pomalidomide-amino-PEG4-NH2 hydrochloride serves as a building block for synthesizing PROTACs. These molecules are designed to selectively degrade specific proteins, making them invaluable in chemical biology research.

Biology

The compound is employed in studies involving:

- Protein Degradation : Investigating the ubiquitin-proteasome system's role in cellular processes.

- Targeting Oncogenic Proteins : Research into cancer therapies that utilize targeted protein degradation to manage tumor growth.

Medicine

In medical research, this compound is being explored for:

- Targeted Cancer Therapies : Its ability to selectively degrade proteins associated with cancer progression.

- Drug Discovery : Developing new therapeutic agents that leverage its unique properties for effective treatment strategies.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of Pomalidomide-amino-PEG4-NH2 hydrochloride involves the recruitment of the E3 ubiquitin ligase cereblon. The compound forms a ternary complex with the target protein and cereblon, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein within the cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pomalidomide-amino-PEG4-NH2 hydrochloride with structurally or functionally analogous PROTAC linker conjugates:

Key Differentiators :

E3 Ligase Ligand :

- Pomalidomide derivatives exhibit higher CRBN-binding affinity and selectivity compared to thalidomide -based compounds, reducing off-target degradation .

- Lenalidomide -linked conjugates (e.g., Lenalidomide-propargyl-C2-NH2) target IKZF transcription factors, expanding utility beyond traditional PROTAC targets .

Linker Design: PEG4 balances solubility and steric flexibility, outperforming shorter PEG3 or rigid alkyl chains (C3/C4) in PROTAC efficacy . Terminal groups (-NH2 vs. -COOH vs. -N3) dictate conjugation strategies. Amine-terminated linkers (e.g., Pomalidomide-amino-PEG4-NH2) are preferred for NHS ester coupling, while azides enable bioorthogonal click chemistry .

Solubility and Stability :

- PEGylated compounds (e.g., PEG4-NH2) show superior aqueous solubility (>10 mg/mL) compared to alkyl-linked analogs (e.g., C4-NH2, solubility <1 mg/mL) .

- Thalidomide-based linkers (e.g., Thalidomide-O-amido-PEG4-NH2) may degrade faster in vivo due to lower ligand stability .

Biological Activity :

- Pomalidomide-PEG4-NH2 achieves DC50 (degradation concentration) values <10 nM for targets like BRD4, whereas thalidomide analogs require higher concentrations (DC50 >50 nM) .

Biological Activity

Pomalidomide-amino-PEG4-NH2 hydrochloride is a synthetic compound derived from pomalidomide, which is primarily utilized in the treatment of multiple myeloma. This compound serves as a functionalized cereblon ligand and is integrated into PROTAC (Proteolysis Targeting Chimeras) technology, which exploits the ubiquitin-proteasome system to selectively degrade target proteins. The following sections detail its biological activity, mechanisms of action, clinical implications, and supporting research findings.

Chemical Structure and Properties

- Chemical Name : 4-[(14-Amino-3,6,9,12-tetraoxatetradec-1-yl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione hydrochloride

- Molecular Formula : C23H32ClN4O8

- Molecular Weight : 540.6 g/mol

- CAS Number : 2331259-45-9

- Purity : ≥95%

This compound functions as a cereblon ligand that facilitates the recruitment of E3 ligases to target proteins. This mechanism leads to the ubiquitination and subsequent degradation of these proteins via the proteasome pathway. The incorporation of a PEG4 linker enhances solubility and facilitates conjugation with other therapeutic agents.

Efficacy in Multiple Myeloma

Pomalidomide has demonstrated significant efficacy in treating relapsed and refractory multiple myeloma. Clinical studies have established that the combination of pomalidomide with low-dose dexamethasone results in improved progression-free survival (PFS) compared to high-dose dexamethasone alone.

| Study | Treatment | Median PFS (weeks) | Patient Population |

|---|---|---|---|

| CC-4047-MM-003 | POM + LoDEX | 15.7 (95% CI: 13.0–20.1) | Relapsed/refractory MM patients |

| CC-4047-MM-002 | POM + Dexamethasone | 16 | Previously treated AL amyloidosis patients |

Safety Profile

The most common adverse effects associated with pomalidomide include:

- Anemia

- Neutropenia

- Thrombocytopenia

- Fatigue

- Pyrexia

These side effects necessitate careful monitoring during treatment.

Case Studies

- Multiple Myeloma : In a phase III study involving previously treated patients, the combination of pomalidomide and low-dose dexamethasone showed a median overall survival of 28 months and a PFS of 14 months, indicating significant therapeutic benefit in this patient population .

- AL Amyloidosis : A prospective phase II trial assessed the efficacy of pomalidomide combined with weekly dexamethasone in patients with relapsed AL amyloidosis. The study reported a hematologic response rate of 48%, with organ improvement documented in several patients .

Research Findings

Recent literature highlights the potential of this compound in PROTAC technology:

- Sato et al. (2021) explored cereblon-based small-molecule compounds for controlling neural stem cell proliferation, demonstrating the versatility of cereblon ligands in regenerative medicine .

- Nalawansha et al. (2020) reviewed the emerging role of PROTACs in precision medicine, emphasizing their ability to target previously "undruggable" proteins through selective degradation mechanisms .

Q & A

Q. What are the critical structural and functional features of Pomalidomide-amino-PEG4-NH2 hydrochloride in PROTAC design?

The compound integrates three key elements:

- A pomalidomide moiety for cereblon (CRBN) E3 ligase binding, enabling targeted protein degradation.

- A PEG4 linker to enhance solubility, reduce steric hindrance, and modulate pharmacokinetics.

- A terminal primary amine group (NH2) for covalent conjugation to target-binding ligands (e.g., inhibitors or antibodies). These features allow precise assembly of PROTACs, which require simultaneous engagement of E3 ligases and target proteins .

Q. How should researchers optimize solubility and stability for in vitro assays using this compound?

- Solubility : Dissolve in polar aprotic solvents (e.g., DMSO or DMF) due to PEG4's hydrophilicity. For aqueous buffers, pre-dissolve in a small volume of DMSO (<5% final concentration) to avoid precipitation .

- Stability : Store lyophilized powder at -20°C in desiccated conditions. Prepare working solutions fresh to minimize hydrolysis or oxidation. Avoid repeated freeze-thaw cycles .

Q. What analytical methods are recommended for purity and structural validation?

- HPLC-MS : Confirm molecular weight (C23H33ClN4O8, MW 528.99) and purity (>95%).

- NMR : Verify PEG4 linker integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and amine functionality.

- FT-IR : Detect characteristic amide (1650–1690 cm⁻¹) and PEG ether (1100 cm⁻¹) bonds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PROTAC activity linked to variable PEG4 linker performance?

Discrepancies may arise from:

- Cellular permeability : PEG4’s hydrophilicity may reduce membrane penetration. Compare with shorter (PEG2) or longer (PEG6) linkers in parallel assays.

- Ternary complex stability : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding kinetics between PROTAC, target protein, and CRBN.

- Off-target effects : Perform proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

Q. What experimental controls are essential when assessing target degradation efficiency?

- Negative controls : Use a PROTAC variant with a mutated pomalidomide moiety (e.g., CRBN-binding disabled).

- Competition assays : Co-treat with excess free pomalidomide to confirm CRBN-dependent degradation.

- Time-course Western blotting : Monitor protein recovery post-degradation to evaluate rebound kinetics .

Q. How can researchers address batch-to-batch variability in compound synthesis?

- Quality control : Implement strict HPLC-MS and NMR batch testing to ensure consistent PEG4 spacer length and amine reactivity.

- Synthetic optimization : Use high-purity PEG4 precursors and minimize exposure to moisture during coupling reactions.

- Documentation : Track lot-specific activity data in degradation assays to correlate structural integrity with functional outcomes .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Lyophilization : Store under argon or nitrogen to prevent oxidation.

- Additives : Include antioxidants (e.g., ascorbic acid) in stock solutions.

- Temperature control : Maintain storage at -80°C for extended stability, validated via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for linker modifications?

- Systematic variation : Synthesize analogs with PEG2, PEG6, or non-PEG linkers (e.g., alkyl chains).

- In vitro profiling : Assess degradation efficiency (DC50), maximal degradation (Dmax), and cytotoxicity across cell lines.

- Computational modeling : Predict linker flexibility and solvent-accessible surface area (SASA) using molecular dynamics simulations .

Q. What in vivo challenges arise from the PEG4 linker, and how can they be addressed?

- Pharmacokinetics : PEG4 may prolong half-life but reduce blood-brain barrier penetration. Use tissue-specific biodistribution studies and consider alternative delivery methods (e.g., nanoparticles).

- Immunogenicity : Screen for anti-PEG antibodies in preclinical models to avoid accelerated clearance .

Data Interpretation and Validation

Q. How to reconcile conflicting results between biochemical and cellular assays?

- Biochemical vs. cellular context : Confirm target engagement in cells using cellular thermal shift assays (CETSA).

- Off-target ubiquitination : Perform ubiquitin remnant profiling to identify non-canonical substrates.

- Microenvironment factors : Evaluate hypoxia, pH, or redox conditions that may alter PROTAC activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.